molecular formula C23H28N4O6S2 B2830741 4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine CAS No. 867041-09-6

4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine

Cat. No.: B2830741
CAS No.: 867041-09-6
M. Wt: 520.62
InChI Key: XZLYPWKICDEFCY-UHFFFAOYSA-N
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Description

4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine is a complex organic compound with significant potential in various fields of research. This compound is characterized by its unique structure, which includes morpholine and sulfonyl groups attached to a fluorenylidene core. Its molecular formula is C27H28N4O6S2, and it has a molecular weight of 568.675 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine typically involves multiple steps. One common method includes the reaction of 2,7-dibromo-9H-fluorene with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 2,7-bis(morpholin-4-ylsulfonyl)-9H-fluorene, which is then reacted with N-methylmethanamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]amino]-N’-phenylhydrazine
  • 2,7-bis(morpholin-4-ylsulfonyl)-9H-fluoren-9-one oxime

Uniqueness

4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine is unique due to its specific combination of morpholine and sulfonyl groups attached to a fluorenylidene core. This structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

IUPAC Name

N-[[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]amino]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S2/c1-25(2)24-23-21-15-17(34(28,29)26-7-11-32-12-8-26)3-5-19(21)20-6-4-18(16-22(20)23)35(30,31)27-9-13-33-14-10-27/h3-6,15-16H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLYPWKICDEFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=C1C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)C4=C1C=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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